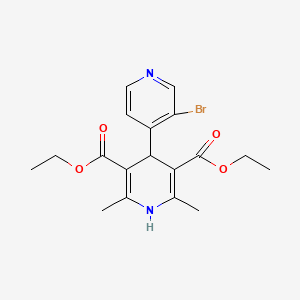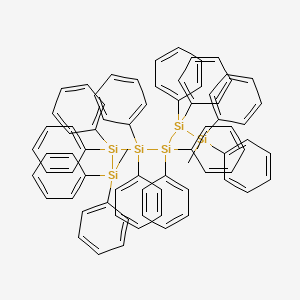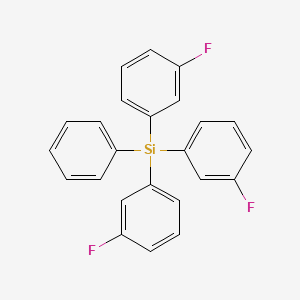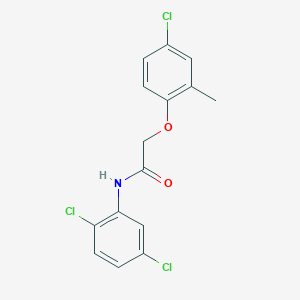
1,3-Bis(2,4,5-trichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C13H6Cl6N2O and a molecular weight of 418.924 g/mol . It is known for its unique structure, which includes two trichlorophenyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,5-trichlorophenyl)urea can be synthesized through the reaction of 2,4,5-trichloroaniline with phosgene or a phosgene equivalent such as triphosgene . The reaction typically occurs in a solvent like dichloromethane at room temperature, resulting in the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phosgene or its safer substitutes is common in industrial settings to achieve efficient synthesis.
化学反応の分析
Types of Reactions
1,3-Bis(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups.
科学的研究の応用
1,3-Bis(2,4,5-trichlorophenyl)urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
類似化合物との比較
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound has similar structural features but with fewer chlorine atoms.
N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea:
Uniqueness
1,3-Bis(2,4,5-trichlorophenyl)urea is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
特性
CAS番号 |
99515-13-6 |
|---|---|
分子式 |
C13H6Cl6N2O |
分子量 |
418.9 g/mol |
IUPAC名 |
1,3-bis(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-9(18)11(3-7(5)16)20-13(22)21-12-4-8(17)6(15)2-10(12)19/h1-4H,(H2,20,21,22) |
InChIキー |
XODVBDMLZLHPRK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
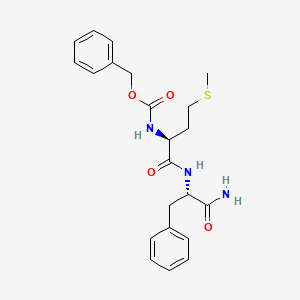

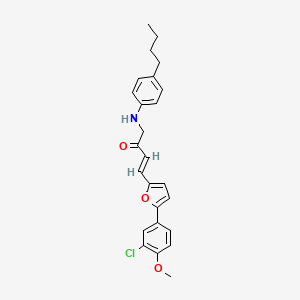

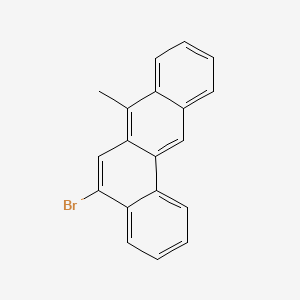
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
